![molecular formula C24H31N5O3 B2634405 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1251552-49-4](/img/structure/B2634405.png)

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

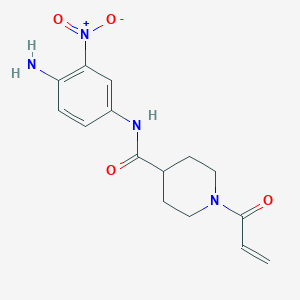

“1,4-Dioxa-8-azaspiro[4.5]decane” is a chemical compound used in organic synthesis . It has a molar mass of 143.18 g/mol and its Hill Formula is C₇H₁₃NO₂ .

Synthesis Analysis

This compound has been used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes . It’s also known as Piperidin-4-one Ethylene Ketal, a derivative formed from the condensation of cyclohexanone .

Molecular Structure Analysis

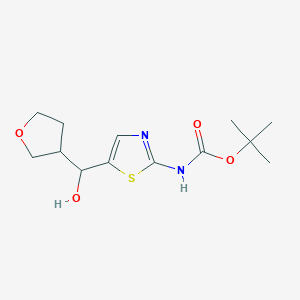

The molecular structure of “1,4-Dioxa-8-azaspiro[4.5]decane” consists of a spirocyclic system with two oxygen atoms and one nitrogen atom . The SMILES string representation is C1CC2(CC[NH2+]CC2)OCCO1 .

Physical And Chemical Properties Analysis

“1,4-Dioxa-8-azaspiro[4.5]decane” is a liquid at room temperature. It has a boiling point of 108 - 110 °C (at 35 hPa), a density of 1.117 g/cm³, and a flash point of 81 °C . The refractive index is n20/D 1.4819 (lit.) .

Scientific Research Applications

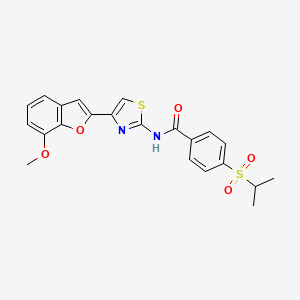

Antiviral Activity

One notable application of similar compounds is in the development of antiviral agents. A study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives highlighted their synthesis and evaluation for antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. Compounds from this study exhibited strong activity against these viruses, indicating the potential of this chemical scaffold for developing new classes of antiviral molecules (Apaydın et al., 2020).

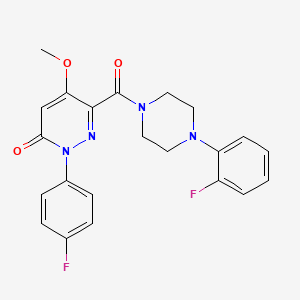

Growth-Regulating Activity

Another study focused on the synthesis, structure, and growth-regulating activity of a compound closely related to the one . This compound was synthesized via the Mannich reaction and demonstrated growth-regulating activity, suggesting potential applications in agricultural or biological studies (Sharifkanov et al., 2001).

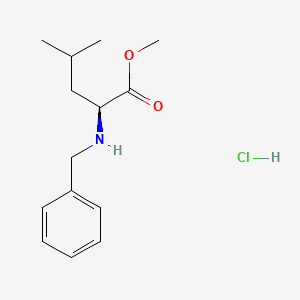

Anticonvulsant Activity

Research into the effects of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives provided insights into their potential use in managing convulsions. These compounds displayed varying degrees of anticonvulsant activity, indicating their relevance for further exploration in neurological disorders (Obniska et al., 2006).

Antimicrobial Activity

The synthesis of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one for their antimicrobial activity was another area of application. The study showed that some of these compounds exhibited moderate to good activity against various microbes, suggesting the compound’s scaffold's utility in developing new antimicrobial agents (Singh et al., 2021).

Mechanism of Action

Safety and Hazards

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

properties

IUPAC Name |

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[6-(4-methylanilino)pyrimidin-4-yl]piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O3/c1-18-2-4-20(5-3-18)27-21-16-22(26-17-25-21)28-10-6-19(7-11-28)23(30)29-12-8-24(9-13-29)31-14-15-32-24/h2-5,16-17,19H,6-15H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQRJWXYRXLIJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2634322.png)

![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2634324.png)

![2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2634326.png)

![N-[(4-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2634336.png)

![6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2634337.png)

![3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634343.png)

![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2634344.png)